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Abstract
This technical guide provides a comprehensive overview of the physical and chemical

properties of 3-(Dimethoxymethyl)hept-2-en-4-yne. The document details its molecular

structure, physicochemical parameters, and characteristic chemical reactivity. An illustrative,

detailed experimental protocol for its synthesis is provided, alongside a discussion of expected

spectroscopic characterization data. This guide is intended to serve as a valuable resource for

researchers in organic synthesis, medicinal chemistry, and materials science who are

interested in the applications of functionalized eneyne acetals.

Introduction
3-(Dimethoxymethyl)hept-2-en-4-yne is an organic compound featuring a conjugated eneyne

system and a dimethyl acetal functional group.[1] This unique combination of reactive moieties

makes it a potentially valuable building block in synthetic chemistry. The eneyne structure

allows for a variety of transformations, including cycloadditions and transition metal-catalyzed

reactions, while the acetal serves as a protected aldehyde, which can be deprotected under
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acidic conditions for further functionalization. This guide summarizes the known and predicted

properties of this molecule, providing a technical foundation for its use in research and

development.

Molecular Structure and Identifiers
The structural formula and key identifiers for 3-(Dimethoxymethyl)hept-2-en-4-yne are

presented below.

Identifier Value

IUPAC Name (E)-3-(dimethoxymethyl)hept-2-en-4-yne[2]

CAS Number 55947-19-8[1]

Molecular Formula C₁₀H₁₆O₂[1]

Molecular Weight 168.23 g/mol [1]

Canonical SMILES CCC#C/C(=C\C)/C(OC)OC[2]

InChI Key NJRUWVQBZGDQQG-RMKNXTFCSA-N[2]

Physical and Chemical Properties
A compilation of the known and computed physical and chemical properties of 3-
(Dimethoxymethyl)hept-2-en-4-yne is provided in the following tables.

Physical Properties
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Property Value Source

Appearance Colorless to pale yellow liquid [1]

Boiling Point Estimated 150–180 °C [1]

Solubility

Soluble in organic solvents

(e.g., dichloromethane, ethyl

acetate); insoluble in water.[1]

XLogP3-AA 2.4 PubChem (Computed)[2]

Hydrogen Bond Donor Count 0 PubChem (Computed)[2]

Hydrogen Bond Acceptor

Count
2 PubChem (Computed)[2]

Rotatable Bond Count 4 PubChem (Computed)[2]

Exact Mass 168.115029749 Da PubChem (Computed)[2]

Topological Polar Surface Area 18.5 Å² PubChem (Computed)[2]

Chemical Properties
Property Description

Stability

Generally stable under standard conditions. May

polymerize upon prolonged exposure to light or

heat.[1]

Reactivity

The molecule possesses two primary sites of

reactivity: the conjugated eneyne system and

the dimethyl acetal. The eneyne is susceptible

to hydrogenation, electrophilic and nucleophilic

additions, and transition metal-catalyzed

reactions.[1] The acetal is stable to basic and

nucleophilic conditions but can be hydrolyzed to

the corresponding aldehyde under acidic

conditions.

Oxidation Sensitivity Sensitive to oxidation.[1]
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Illustrative Experimental Protocols
Disclaimer: The following protocols are illustrative and based on general methodologies for the

synthesis of eneyne acetals due to the absence of a specific published procedure for 3-
(Dimethoxymethyl)hept-2-en-4-yne. These should be adapted and optimized by the user.

Synthesis of 3-(Dimethoxymethyl)hept-2-en-4-yne
This synthesis can be envisioned as a two-step process: the formation of an eneynal

intermediate followed by its protection as a dimethyl acetal.

Step 1: Synthesis of (E)-3-ethylhept-2-en-4-ynal (Illustrative)

A plausible route to an eneynal precursor could involve the Sonogashira coupling of a vinyl

halide with a terminal alkyne, followed by oxidation of a propargylic alcohol.

Step 2: Acetalization to form 3-(Dimethoxymethyl)hept-2-en-4-yne

This step involves the protection of the aldehyde functional group as a dimethyl acetal.

Reaction: (E)-3-ethylhept-2-en-4-ynal + 2 CH₃OH ⇌ 3-(Dimethoxymethyl)hept-2-en-4-yne
+ H₂O

Reagents and Equipment:

(E)-3-ethylhept-2-en-4-ynal (1 equivalent)

Trimethyl orthoformate (3 equivalents)

Methanol (solvent)

p-Toluenesulfonic acid (catalytic amount)

Round-bottom flask, magnetic stirrer, condenser, nitrogen atmosphere

Procedure:

To a solution of (E)-3-ethylhept-2-en-4-ynal in anhydrous methanol under a nitrogen

atmosphere, add trimethyl orthoformate.
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Add a catalytic amount of p-toluenesulfonic acid to the mixture.

Stir the reaction at room temperature for 4-6 hours, monitoring the reaction progress by

TLC.

Upon completion, quench the reaction with a saturated aqueous solution of sodium

bicarbonate.

Extract the product with diethyl ether (3 x 50 mL).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford 3-
(Dimethoxymethyl)hept-2-en-4-yne.

Deprotection of the Acetal
The dimethyl acetal can be hydrolyzed back to the aldehyde under acidic conditions.

Reagents and Equipment:

3-(Dimethoxymethyl)hept-2-en-4-yne (1 equivalent)

Acetone/water mixture (e.g., 4:1)

Pyridinium p-toluenesulfonate (PPTS) (catalytic amount)

Round-bottom flask, magnetic stirrer

Procedure:

Dissolve 3-(Dimethoxymethyl)hept-2-en-4-yne in an acetone/water mixture.

Add a catalytic amount of PPTS.

Stir the mixture at room temperature until TLC analysis indicates complete consumption of

the starting material.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b8514072?utm_src=pdf-body
https://www.benchchem.com/product/b8514072?utm_src=pdf-body
https://www.benchchem.com/product/b8514072?utm_src=pdf-body
https://www.benchchem.com/product/b8514072?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8514072?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

Extract the product with diethyl ether and process as described in the acetalization

workup.

Spectroscopic Characterization (Expected)
While experimental spectra for 3-(Dimethoxymethyl)hept-2-en-4-yne are not readily

available, the expected spectroscopic features can be predicted based on its functional groups.

¹H NMR Spectroscopy
Protons

Expected Chemical Shift
(ppm)

Multiplicity

CH₃ (ethyl) ~ 1.1 Triplet

CH₂ (ethyl) ~ 2.3 Quartet

CH (vinylic) ~ 5.8 Triplet

CH₃ (methyl, on alkene) ~ 1.9 Doublet

CH (acetal) ~ 4.8 Singlet

OCH₃ (acetal) ~ 3.3 Singlet

¹³C NMR Spectroscopy
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Carbon Expected Chemical Shift (ppm)

CH₃ (ethyl) ~ 13

CH₂ (ethyl) ~ 14

C≡C (alkyne) ~ 80-90

=C-C(O)₂ ~ 140

=CH ~ 115

CH₃ (on alkene) ~ 15

CH(OCH₃)₂ ~ 100

OCH₃ ~ 53

Infrared (IR) Spectroscopy
Functional Group

Expected Wavenumber
(cm⁻¹)

Intensity

C≡C stretch (internal alkyne) ~ 2200 Weak to medium

C=C stretch (alkene) ~ 1650 Medium

=C-H stretch ~ 3020 Medium

C-O stretch (acetal) ~ 1100-1050 Strong

sp³ C-H stretch ~ 2950-2850 Strong

Mass Spectrometry
The electron ionization mass spectrum is expected to show a weak or absent molecular ion

peak (m/z = 168.23) due to the lability of the acetal.[2] Key fragmentation patterns would likely

involve the loss of a methoxy group (-OCH₃) to give a stable oxonium ion, which would be a

prominent peak.

Visualizations
Synthetic Workflow
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The following diagram illustrates a plausible synthetic pathway for 3-(Dimethoxymethyl)hept-
2-en-4-yne.

Eneynal Precursor 3-(Dimethoxymethyl)hept-2-en-4-yne

Acetalization
(CH3OH, H+) Eneynal

Hydrolysis
(H3O+)

Click to download full resolution via product page

Caption: Plausible synthetic route and deprotection of the target compound.

Key Functional Group Reactivity
This diagram outlines the primary reactive sites of the molecule.

3-(Dimethoxymethyl)hept-2-en-4-yne

Enyne System Acetal Group

Hydrogenation
Electrophilic Addition
Nucleophilic Addition

Cycloadditions

Reacts with...

Hydrolysis to Aldehyde
(Acid-catalyzed)

Reacts with...

Click to download full resolution via product page

Caption: Reactivity profile of the key functional groups.

Conclusion
3-(Dimethoxymethyl)hept-2-en-4-yne is a molecule with significant potential for applications

in organic synthesis due to its unique combination of an eneyne and a protected aldehyde. This

guide provides a foundational understanding of its properties and a framework for its synthesis

and characterization. Further experimental validation of the data presented herein is

encouraged to fully explore the synthetic utility of this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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